![molecular formula C13H10N2O2S B5543759 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5543759.png)
5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. This compound is also known as MOT, and it has a unique chemical structure that makes it a promising candidate for further research.
Scientific Research Applications
Corrosion Inhibition
5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole derivatives have been researched for their application as corrosion inhibitors. Studies have demonstrated their effectiveness in protecting mild steel in sulfuric acid media, showing high inhibition efficiency attributed to the adsorption of oxadiazole molecules on the metal surface. This adsorption follows the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor and the metal surface, leading to reduced corrosion rates (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Antimicrobial and Antitubercular Activities
Oxadiazole derivatives, including those with the 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole moiety, have been synthesized and evaluated for their antimicrobial and antitubercular properties. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents. The structure-activity relationship studies suggest that the introduction of the oxadiazole ring could enhance the antimicrobial efficacy of these molecules (Shingare et al., 2018).
Anticancer Activity
Research into oxadiazole derivatives has also extended to the evaluation of their anticancer activities. Compounds featuring the 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole structure have been tested against various human cancer cell lines, including breast, lung, and prostate cancer cells. These studies have found that certain derivatives exhibit good to moderate anticancer activities, making them candidates for further investigation as potential anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Liquid Crystalline Properties
Oxadiazole derivatives, including those based on the 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole framework, have been studied for their liquid-crystalline properties. These compounds exhibit nematic and smectic C type mesophases with a wide range of stability, indicating their potential for applications in advanced display technologies and other materials science fields (Cioancă et al., 2011).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives, including those with 5-(3-methoxyphenyl)-3-(2-thienyl) structures, have been synthesized and their nematocidal activities evaluated. Some of these compounds have shown promising activity against the pine wood nematode, Bursaphelenchus xylophilus, offering a new approach to managing this pest that affects forestry resources (Liu, Wang, Zhou, & Gan, 2022).
properties
IUPAC Name |
5-(3-methoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-16-10-5-2-4-9(8-10)13-14-12(15-17-13)11-6-3-7-18-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPYSZXBSIVBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795556 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3-Methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.